
4-Bromo-2-(difluoromethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(difluoromethyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure features a bromine atom and a difluoromethyl group attached to the indole core, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethyl)-1H-indole typically involves the bromination of 2-(difluoromethyl)-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-(difluoromethyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The indole core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxindoles.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).
Major Products:
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: Oxindoles and other oxidized indole derivatives.
Reduction: Compounds with reduced difluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(difluoromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of potential therapeutic agents targeting various diseases.
Industry: The compound is utilized in the development of agrochemicals, dyes, and materials science.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The indole core can interact with enzymes and receptors, modulating their activity and leading to downstream effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-(trifluoromethyl)-1H-indole
- 2-Bromo-4,6-difluoroaniline
- 4-Bromo-2,5-difluorobenzoic acid
Comparison: 4-Bromo-2-(difluoromethyl)-1H-indole is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and biological properties. Compared to its analogs, it offers a balance of electronic effects and steric hindrance, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C9H6BrF2N |
|---|---|
Molekulargewicht |
246.05 g/mol |
IUPAC-Name |
4-bromo-2-(difluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H6BrF2N/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,9,13H |
InChI-Schlüssel |
XSBMSTIJICQGGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(N2)C(F)F)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




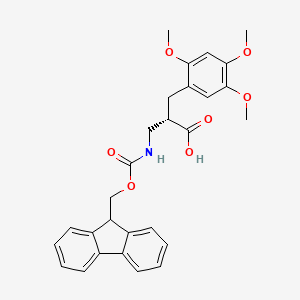
![N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate](/img/structure/B12961028.png)

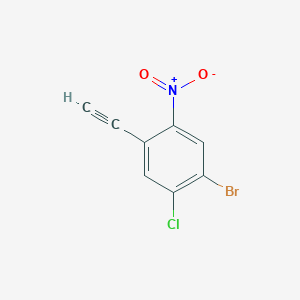
![5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12961041.png)
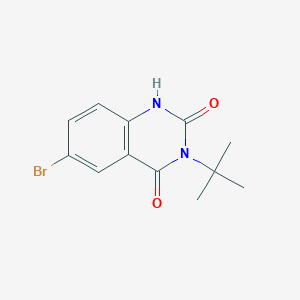
![7-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12961044.png)
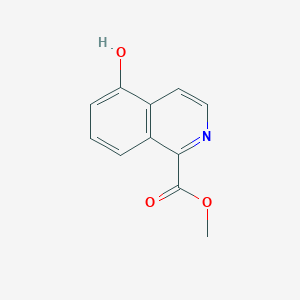
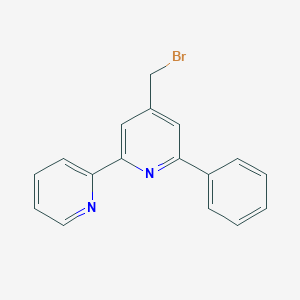
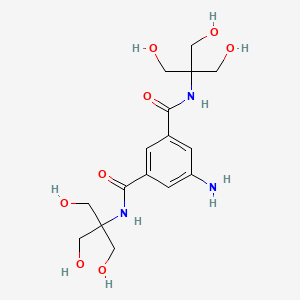
![3-Chloro-1H-thieno[3,2-c]pyrazole](/img/structure/B12961061.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12961076.png)
